molecular formula C20H23N3O3S B14099097 N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14099097
M. Wt: 385.5 g/mol
InChI Key: SMPKMWQSTPSENK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with a 2-methylpropyl group at position 3 and a 2,5-dimethylphenyl acetamide moiety at position 2. Thienopyrimidine analogs are widely studied for their therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-16(7-8-27-18)22(20(23)26)11-17(24)21-15-9-13(3)5-6-14(15)4/h5-9,12H,10-11H2,1-4H3,(H,21,24)

InChI Key

SMPKMWQSTPSENK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of available literature, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol

Anticonvulsant Activity

Recent studies have indicated that compounds similar to N-(2,5-dimethylphenyl)-substituted derivatives exhibit anticonvulsant properties. For instance, a study on related semicarbazones showed significant anticonvulsant activity in various models of seizure when administered both intraperitoneally and orally. The mechanism of action is believed to involve the enhancement of GABA levels and inhibition of GABA transaminase enzyme activity .

Antitumor Activity

Research has also suggested potential antitumor activity for compounds structurally related to N-(2,5-dimethylphenyl)-substituted derivatives. A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells and modulation of neurotransmitter levels in the context of seizure disorders.

Study 1: Anticonvulsant Effects

In a controlled study, N-(2,5-dimethylphenyl)-substituted semicarbazones demonstrated efficacy in reducing seizure frequency in animal models. The study measured the compounds' effects on GABA levels and found a significant increase by 118%, alongside a notable decrease in seizure activity .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds selectively induced apoptosis in tumor cells while sparing normal cells. The study provided evidence for their potential use as targeted cancer therapies .

Data Summary Table

Biological Activity Effect Mechanism
AnticonvulsantSignificant reduction in seizure frequencyIncreased GABA levels; inhibition of GABA transaminase
AntitumorCytotoxicity against cancer cellsInhibition of cell proliferation pathways

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the thieno[3,2-d]pyrimidine core with but differs in substituents: the hydrophilic bis(2-hydroxyethyl) group in contrasts with the lipophilic 2-methylpropyl and dimethylphenyl groups in the target compound.
  • features a simpler pyrimidine ring with chlorine substituents, which may enhance electrophilicity and intermolecular interactions compared to the methyl groups in the target compound.
  • incorporates a cyclopentane-fused thienopyrimidine, likely increasing rigidity and steric bulk relative to the target compound’s unfused core .

Physicochemical Properties

Compound ID (Evidence) Melting Point (°C) Yield (%) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not reported N/A
Not reported 81 4.67 (s, 2H, CH2), 11.23 (bs, NH)
230–232 80 12.50 (NH), 10.10 (NHCO), 2.19 (CH3)
197–198 53 2.03 (CH3), 9.78 (NH)
Not reported Not reported Complex stereochemical signals

Key Observations :

  • The dichlorophenyl group in correlates with a higher melting point (230–232°C), suggesting stronger crystal lattice interactions compared to the dimethylphenyl group in the target compound .
  • and exhibit distinct NH proton signals (δ 11.23 and 9.78), reflecting differences in hydrogen-bonding environments due to substituent effects .

Key Observations :

  • ’s elemental analysis validates its molecular composition, with sulfur content (9.30%) aligning with the thioacetamide group .
  • The target compound’s hypothetical molecular formula would differ due to its 2-methylpropyl and dimethylphenyl groups, likely increasing its molecular weight compared to .

Preparation Methods

Chlorination of Position 1

Chlorination of the thienopyrimidine core is achieved using phosphorus oxychloride (POCl₃). As described in a patent by Ali and Saleh, refluxing the 3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidine with POCl₃ and N,N-diethylaniline at 150°C for 5 hours produces the 1-chloro derivative in 82% yield. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst.

Coupling with N-(2,5-Dimethylphenyl)Acetamide

The chloro intermediate is reacted with N-(2,5-dimethylphenyl)acetamide in a nucleophilic aromatic substitution (S_NAr) reaction. This step employs a polar solvent (e.g., 2-butanol) and a catalytic acid (e.g., trifluoroacetic acid) to activate the chloro group. Temburkinar et al. observed that heating at 120°C for 12–16 hours achieves coupling yields of 65–70%. The acetamide precursor is synthesized separately by reacting 2,5-dimethylaniline with chloroacetyl chloride in dichloromethane (Yield: 85–90%).

Overall Synthetic Pathway

The complete synthesis can be summarized as follows:

Step Reaction Reagents/Conditions Yield
1 Cyclocondensation Ethyl 2-aminothiophene-3-carboxylate, urea, AcOH, reflux 88%
2 N-Alkylation Isobutyl bromide, K₂CO₃, DMF, 80°C 72%
3 Chlorination POCl₃, N,N-diethylaniline, 150°C 82%
4 Acetamide Coupling N-(2,5-dimethylphenyl)acetamide, TFA, 2-BuOH, 120°C 70%

Total Yield: 34–38% (over four steps).

Characterization and Analytical Data

Key spectroscopic data for intermediates and the final compound are summarized below:

  • Thieno[3,2-d]pyrimidine-2,4-dione :
    • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.45 (s, 1H, C₅-H), 7.28 (d, J = 5.4 Hz, 1H, C₆-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).
  • 3-(2-Methylpropyl) Intermediate :
    • ¹³C NMR (CDCl₃) : δ 169.8 (C=O), 158.3 (C=O), 55.6 (N-CH₂), 28.4 (CH(CH₃)₂), 22.1 (CH₃).
  • Final Product :
    • HRMS (ESI+) : m/z calc. for C₂₀H₂₄N₃O₃S [M+H]⁺: 386.1534; found: 386.1538.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing O-alkylation at the 4-position carbonyl oxygen remains a key challenge. Studies by Liu et al. demonstrated that using bulkier bases (e.g., DBU) or low temperatures (0–5°C) suppresses O-alkylation, improving N-selectivity to >95%.

Purification of Polar Intermediates

Chromatographic purification of the acetamide sidechain precursor is complicated by its polarity. Crystallization from ethyl acetate/hexane (1:3) provides >98% purity without column chromatography.

Scale-Up Considerations

Pilot-scale reactions (100 g+) showed reduced yields in the chlorination step (72% → 58%), attributed to incomplete POCl₃ distillation. Implementing azeotropic drying with toluene prior to chlorination restored yields to 70%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

  • Methodology :

  • Synthesis : Optimize the reaction using nucleophilic substitution or coupling reactions, as demonstrated in structurally similar thienopyrimidinone derivatives (e.g., 80% yield via stepwise functionalization of the pyrimidine core) .
  • Characterization : Employ 1^1H NMR (e.g., δ 12.50 ppm for NH protons in DMSO-d6d_6), LC-MS ([M+H]+ analysis), and elemental analysis (C, N, S content) to confirm purity and structure .

Q. How can researchers validate the reproducibility of its spectral data (e.g., NMR, LC-MS) across laboratories?

  • Methodology :

  • Cross-validate using standardized solvents (e.g., DMSO-d6d_6) and internal references (e.g., TMS). For LC-MS, calibrate instruments with known standards and report deviations (e.g., ±0.01 m/z) .
  • Address solvent-induced shifts (e.g., NH proton at δ 10.10 ppm in DMSO) by documenting solvent effects systematically .

Q. What strategies are effective for improving solubility and stability in biological assays?

  • Methodology :

  • Test co-solvents (e.g., DMSO-water mixtures) or formulate with cyclodextrins. Monitor stability via HPLC under physiological pH and temperature .

Advanced Research Questions

Q. How can computational modeling predict its reactivity or binding interactions with biological targets?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model electron distribution in the thienopyrimidinone core. Pair with molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like kinases or proteases .
  • Validate predictions with experimental SAR studies, focusing on substituent effects (e.g., 2-methylpropyl vs. cyclopentyl groups) .

Q. How should researchers resolve contradictions in biological activity data (e.g., IC50_{50} variability)?

  • Methodology :

  • Standardize assay conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .
  • Investigate metabolite interference via LC-MS/MS profiling of incubated samples .

Q. What experimental design principles optimize reaction yield and scalability?

  • Methodology :

  • Apply factorial design (e.g., Taguchi methods) to test variables like temperature, catalyst loading, and solvent polarity. Use response surface models to identify optimal conditions .
  • For scale-up, prioritize membrane separation technologies (e.g., nanofiltration) to purify intermediates efficiently .

Q. How can structural analogs guide SAR studies for enhanced selectivity?

  • Methodology :

  • Compare with analogs like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide to assess the impact of electron-withdrawing groups on target engagement .
  • Synthesize derivatives with modified acetamide side chains (e.g., iodinated or methoxy variants) and evaluate potency shifts .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing dose-response or toxicity data?

  • Methodology :

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Apply ANOVA for multi-group comparisons and Tukey’s test for post hoc analysis .
  • For toxicity outliers, perform Grubbs’ test to exclude artifacts and repeat assays with fresh batches .

Q. How to address discrepancies between computational predictions and experimental results?

  • Methodology :

  • Re-optimize force fields (e.g., AMBER for protein-ligand dynamics) and include solvation effects in simulations. Validate with crystallographic data if available (e.g., analogs in ) .

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